molecular formula C15H14BrNO5S B4937368 4-(acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate

4-(acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate

Cat. No. B4937368
M. Wt: 400.2 g/mol
InChI Key: BYZMCWKOMSEWAY-UHFFFAOYSA-N
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Description

The interest in detailed chemical studies including synthesis, molecular structure analysis, chemical reactions, and properties of specific compounds like "4-(acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate" stems from their potential applications in various fields such as material science, pharmacology, and environmental science. These compounds, belonging to the broader class of benzotriazole and benzenesulfonate derivatives, are often explored for their unique chemical behaviors and interactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to more complex structures. For instance, the mutagenicity of 2-phenylbenzotriazole derivatives was studied, highlighting the synthetic pathway from textile dye precursors to mutagenic compounds detected in river water, demonstrating the environmental impact and synthetic routes of similar compounds (Watanabe et al., 2002).

Molecular Structure Analysis

The molecular structure is crucial in determining the physical and chemical properties of a compound. Studies on similar compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate, provide insights into the coordination and molecular geometry, which are essential for understanding the reactivity and interactions of the compound of interest (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties are influenced by the molecular structure. For example, the synthesis and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities showcase how structural modifications can alter chemical behavior and potential applications (Mphahlele et al., 2021).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are fundamental characteristics that determine the compound's suitability for various applications. The crystallization and solvate formation of specific derivatives provide valuable information on solubility and stability, which are critical for practical applications (Sharutin & Sharutina, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming new compounds, are essential for understanding the compound's applications and safety profile. The study on enzyme inhibition and in silico studies of new synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides demonstrates the exploration of chemical properties for potential pharmaceutical applications (Riaz, 2020).

properties

IUPAC Name

(4-acetamidophenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-10(18)17-12-4-6-13(7-5-12)22-23(19,20)15-9-11(16)3-8-14(15)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMCWKOMSEWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate

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